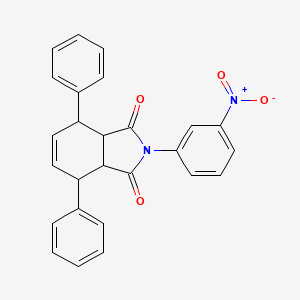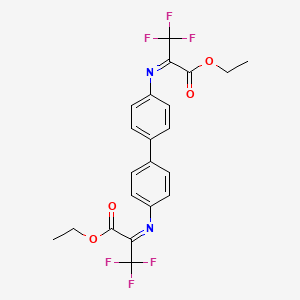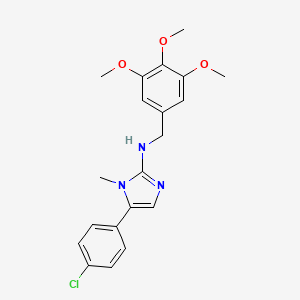![molecular formula C20H14N4O5 B11563698 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol](/img/structure/B11563698.png)
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol is a complex organic compound with a unique structure that combines various functional groups, including methoxy, nitro, and phenol groups
Méthodes De Préparation
The synthesis of 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazolo[4,5-B]pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the nitro group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the imine linkage: This involves the condensation of an aldehyde with an amine to form the imine bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol include:
2-Methoxy-4-nitroaniline: Similar in structure but lacks the oxazolo[4,5-B]pyridine ring.
4-Methoxy-2-nitrophenol: Similar in structure but lacks the imine linkage and the oxazolo[4,5-B]pyridine ring.
2-Methyl-4-nitrophenol: Similar in structure but has a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the oxazolo[4,5-B]pyridine ring, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C20H14N4O5 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
2-methoxy-4-nitro-6-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H14N4O5/c1-28-17-10-15(24(26)27)9-13(18(17)25)11-22-14-6-4-12(5-7-14)20-23-19-16(29-20)3-2-8-21-19/h2-11,25H,1H3 |
Clé InChI |
UAJNXNAUHKFJSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11563634.png)
![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11563642.png)
![2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine](/img/structure/B11563643.png)
![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11563646.png)
![2-amino-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11563648.png)

![4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11563653.png)
![Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11563659.png)
![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11563667.png)
![3-[3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-indol-1-yl]propanoic acid](/img/structure/B11563680.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11563684.png)
